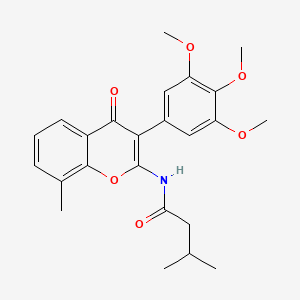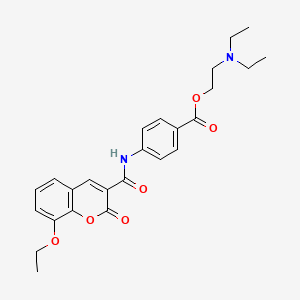
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function . .
Biochemical Pathways
The compound’s interaction with Tyrosine-protein phosphatase non-receptor type 1 can affect various biochemical pathways. These pathways are involved in critical cellular processes such as signal transduction, cell cycle regulation, and apoptosis. The inhibition of this enzyme can disrupt these pathways, leading to various downstream effects .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its target and the biochemical pathways it affects. Potential effects could include altered cell growth and division, disrupted signal transduction, and induced apoptosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23-17(11-16(22-23)14-5-3-2-4-6-14)19(25)24-10-8-15(12-24)26-18-7-9-20-13-21-18/h2-7,9,11,13,15H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINSMDAWWSCTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide](/img/structure/B2969477.png)

![ETHYL 4-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2969479.png)
![5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2969482.png)
![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide](/img/structure/B2969485.png)

![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B2969490.png)
![2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B2969492.png)
![2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2969493.png)

![4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2969496.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)
